molecular formula C17H24O3 B1325886 Ethyl 8-(3-methylphenyl)-8-oxooctanoate CAS No. 898751-58-1

Ethyl 8-(3-methylphenyl)-8-oxooctanoate

Cat. No. B1325886
M. Wt: 276.4 g/mol
InChI Key: BGWBCDKEGRSFQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

The molecular structure analysis would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This would involve studying the reactions the compound undergoes. This could include its reactivity with other compounds, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility in various solvents, and spectral properties (IR, UV-Vis, NMR, MS). These properties can help in identifying and characterizing the compound .

Scientific Research Applications

Synthesis and Cytotoxic Evaluation

A study focused on the synthesis of β-aryl-γ-ethyl-α-methylidene-γ-lactones and β-aryl-γ-ethyl-α-methylidene-γ-lactams, utilizing intermediates derived from ethyl diethoxyphosphorylacetate and 1-aryl-2-nitro-1-butenes, with a notable focus on cytotoxicity against various leukemia cell lines (Albrecht et al., 2010).

Chemoenzymatic Synthesis

A study demonstrated the chemoenzymatic synthesis of (4S,5R)-5-hydroxy-γ-decalactone from ethyl 2-hydroxy-3-oxooctanoate using immobilized baker's yeast, showing high diastereoselectivity and enantioselectivity (Fadnavis et al., 1999).

Asymmetric Synthesis for Medicinal Application

Research on the asymmetric synthesis of (2R,3S)-2,3-Epoxyoctanal, a key intermediate of 14,15-Leukotriene A4, was conducted using ethyl 3-chloro-2-oxooctanoate. The process involved multiple steps, including reduction, dehydrochlorination, and oxidation (Tsuboi et al., 1987).

Applications in Dye Synthesis

A synthesis process for ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates was developed, with potential applications in liquid crystal displays. This study highlights the use of ethyl oxo-compounds in the creation of new fluorescent dyes (Bojinov & Grabchev, 2003).

Enzymatic Reduction in Chemical Synthesis

An enzymatic process utilizing Rhodococcus sp. for the efficient reduction of ethyl 8-chloro-6-oxooctanoate to ethyl (S)-8-chloro-6-hydroxyoctanoate was described, emphasizing the potential of biocatalysis in synthesizing important chiral precursors (Chen et al., 2014).

Protein Engineering for Synthesis Optimization

A study combined protein engineering approaches to optimize Vibrio fluvialis aminotransferase for synthesizing (3S,5R)-ethyl 3-amino-5-methyloctanoate, a key intermediate in imagabalin synthesis, an advanced candidate for treating generalized anxiety disorder (Midelfort et al., 2013).

Whisky Lactone Synthesis

A method for synthesizing whisky lactone, starting with 3-methyl-4-oxooctanoic acid and involving various chemical reactions including free radical addition, reduction, and intramolecular dehydration, was explored (Junsong, 2012).

Development of Corrosion Inhibitors

A theoretical study on the inhibition efficiencies of quinoxalines as corrosion inhibitors of copper in nitric acid was performed. Compounds such as ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate were analyzed, highlighting the significance of molecular structure in determining inhibition efficiency (Zarrouk et al., 2014).

Safety And Hazards

This section would detail the safety precautions that need to be taken while handling the compound, its toxicity levels, and any risks associated with its use .

Future Directions

This would involve a discussion of potential future research directions. For example, if the compound has medicinal properties, future work could involve improving its efficacy or reducing side effects. If it’s a novel compound, future work could involve exploring its properties and potential applications .

properties

IUPAC Name

ethyl 8-(3-methylphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-3-20-17(19)12-7-5-4-6-11-16(18)15-10-8-9-14(2)13-15/h8-10,13H,3-7,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWBCDKEGRSFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645551
Record name Ethyl 8-(3-methylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(3-methylphenyl)-8-oxooctanoate

CAS RN

898751-58-1
Record name Ethyl 3-methyl-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(3-methylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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